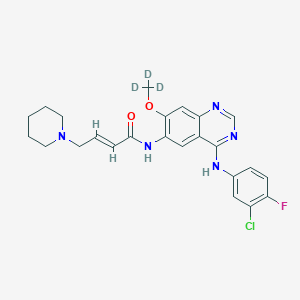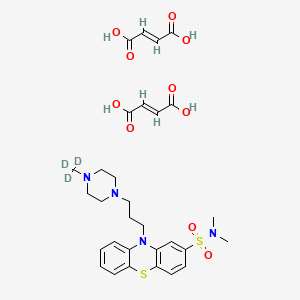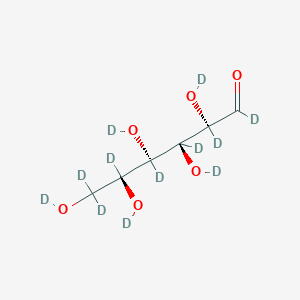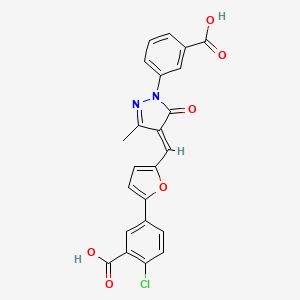
Tdrl-X80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tdrl-X80 is a potent inhibitor of the xeroderma pigmentosum group A protein. This compound inhibits the DNA binding activity of xeroderma pigmentosum group A protein, which is crucial for the nucleotide excision repair pathway. This compound exhibits activity against single, double, and cisplatin-damaged DNA with IC50 values of 18, 20, and 29 μM in fluorescence polarization analyses, and with IC50 values of 21, 39, and 28 in ELISA analyses .
Preparation Methods
The preparation of Tdrl-X80 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of benzoic acid substituents at either end of the molecule. The industrial production methods for this compound are not widely documented, but it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Tdrl-X80 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tdrl-X80 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a research tool to study the inhibition of xeroderma pigmentosum group A protein and its effects on DNA binding activity.
Biology: this compound is utilized in biological studies to understand the role of xeroderma pigmentosum group A protein in nucleotide excision repair and its impact on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications in enhancing the efficacy of platinum-based anticancer drugs by inhibiting the DNA repair activity of xeroderma pigmentosum group A protein.
Industry: This compound is used in various industrial applications, particularly in the development of new drugs and therapeutic agents
Mechanism of Action
Tdrl-X80 exerts its effects by inhibiting the DNA binding activity of xeroderma pigmentosum group A protein. This inhibition disrupts the nucleotide excision repair pathway, which is responsible for the removal of bulky adduct damage from DNA. The molecular targets of this compound include single-stranded DNA, double-stranded DNA, and cisplatin-damaged DNA. The pathways involved in the mechanism of action of this compound include the nucleotide excision repair pathway and the DNA damage response pathway .
Comparison with Similar Compounds
Tdrl-X80 is unique compared to other similar compounds due to its potent inhibition of xeroderma pigmentosum group A protein and its specific activity against various forms of damaged DNA. Similar compounds include:
Tdrl-X57: This compound contains a methoxy-benzene substituent with a sulfomyl separating the benzoic acid and exhibits similar inhibitory activity against xeroderma pigmentosum group A protein.
Tdrl-X60: Another inhibitor of xeroderma pigmentosum group A protein, Tdrl-X60 has a different molecular structure but shares similar inhibitory properties
This compound stands out due to its higher potency and broader range of activity against different types of DNA damage.
Properties
Molecular Formula |
C23H15ClN2O6 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
5-[5-[(E)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11+ |
InChI Key |
XZRBYOCWWJMJRZ-GZTJUZNOSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


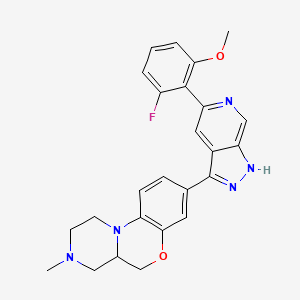
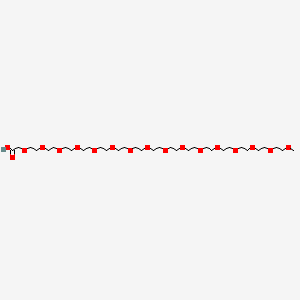
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
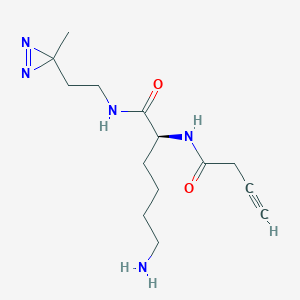
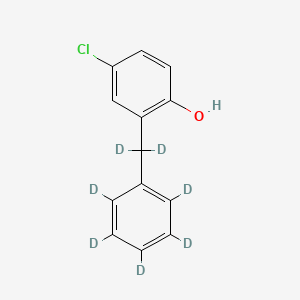
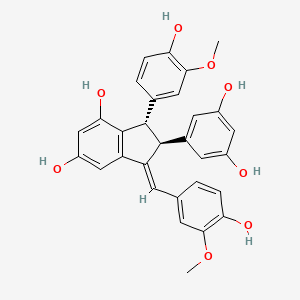
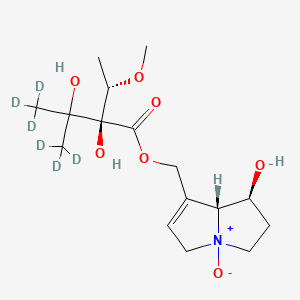

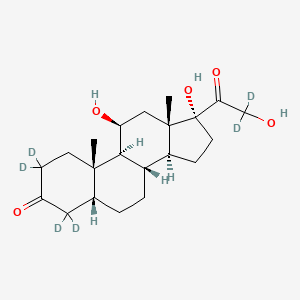
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)
